Ethyl 2-((2-methylquinolin-4-yl)amino)-2-oxoacetate
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Overview
Description
Ethyl 2-((2-methylquinolin-4-yl)amino)-2-oxoacetate is a quinoline derivative known for its versatile applications in various fields, including chemistry, biology, and medicine. Quinoline derivatives have been extensively studied due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((2-methylquinolin-4-yl)amino)-2-oxoacetate typically involves the condensation of 2-methylquinoline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-methylquinolin-4-yl)amino)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, amines, and various substituted quinoline compounds .
Scientific Research Applications
Ethyl 2-((2-methylquinolin-4-yl)amino)-2-oxoacetate has numerous scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for drug development.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-((2-methylquinolin-4-yl)amino)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in DNA replication and repair, leading to the disruption of cellular processes in microorganisms and cancer cells. Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: A precursor in the synthesis of ethyl 2-((2-methylquinolin-4-yl)amino)-2-oxoacetate.
Quinoline N-oxide: An oxidation product of the compound.
Ethyl 2-oxoacetate: Another ester derivative with similar chemical properties.
Uniqueness
This compound stands out due to its unique combination of a quinoline ring and an oxoacetate group, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H14N2O3 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
ethyl 2-[(2-methylquinolin-4-yl)amino]-2-oxoacetate |
InChI |
InChI=1S/C14H14N2O3/c1-3-19-14(18)13(17)16-12-8-9(2)15-11-7-5-4-6-10(11)12/h4-8H,3H2,1-2H3,(H,15,16,17) |
InChI Key |
SQELHWFVNWGMJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC(=NC2=CC=CC=C21)C |
Origin of Product |
United States |
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